molecular formula C25H26N2O2 B276071 (4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

Cat. No.: B276071
M. Wt: 386.5 g/mol
InChI Key: XDPPXXSXSZECJY-UHFFFAOYSA-N
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Description

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE is a chemical compound with the molecular formula C25H26N2O2 and a molecular weight of 386.5 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzhydryl group and a methoxyphenyl group.

Preparation Methods

The preparation of (4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE typically involves the reaction of benzhydrylpiperazine with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the benzhydryl group.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(4-BENZHYDRYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE can be compared with similar compounds such as:

    (4-Benzhydrylpiperazin-1-yl)-(4-chlorophenyl)methanone: This compound has a similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.

    (4-Benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methanone:

    (4-Benzhydrylpiperazin-1-yl)-(4-hydroxyphenyl)methanone:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H26N2O2/c1-29-23-14-12-22(13-15-23)25(28)27-18-16-26(17-19-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3

InChI Key

XDPPXXSXSZECJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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